

# N-Methylethylenediamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-Methylethylenediamine*

Cat. No.: *B085481*

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## Abstract

**N-Methylethylenediamine**, a versatile aliphatic diamine, serves as a critical building block and ligand in a multitude of chemical syntheses. This guide provides an in-depth overview of its chemical and physical properties, common synthetic applications, and detailed experimental protocols. Particular emphasis is placed on its role in the development of pharmaceutical agents and advanced materials. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

## Core Properties and Identification

**N-Methylethylenediamine**, systematically named N1-methylethane-1,2-diamine, is a primary amine and a secondary amine-containing organic compound. Its unique structure makes it a valuable intermediate in organic synthesis.

## Chemical Identification

Identifier	Value
CAS Number	109-81-9[1][2][3][4][5]
Molecular Formula	C <sub>3</sub> H <sub>10</sub> N <sub>2</sub> [1][2][5]
Molecular Weight	74.12 g/mol [1][2][3]
Canonical SMILES	CNCCN[3]
InChI Key	KFIGICHILYTCJF-UHFFFAOYSA-N[2][6]
EC Number	203-707-4[3]
Beilstein Registry Number	878141[2][3]

## Synonyms

A variety of synonyms are used to refer to **N-Methylethylenediamine** in literature and commercial listings:

- 2-(Methylamino)ethylamine[1][3]
- N1-Methylethane-1,2-diamine[2][4]
- (2-Aminoethyl)methylamine[4]
- N-Methyl-1,2-diaminoethane[4]
- N-Methylethanediamine[2][5]
- N-Methyldiaminoethane[2][5]
- 2-Aminoethylmethylamine[2][5]
- N-methyl-ethylenediamin[2][5]

## Physicochemical Properties

Property	Value
Appearance	Clear colorless to slightly yellow liquid[2][6][7]
Boiling Point	114-117 °C (lit.)[2][3][5]
Density	0.85 g/mL at 20 °C (lit.)[2][3][5]
Refractive Index	n <sub>20/D</sub> 1.4395 (lit.)[2][3][5]
Flash Point	41 °C (106 °F) - closed cup[2][3]
pK <sub>a1</sub>	6.86 (+1) at 25°C[2][6]
pK <sub>a2</sub>	10.15 (+1) at 25°C[2][6]
Sensitivity	Air Sensitive & Hygroscopic[2][6]

## Applications in Synthesis and Drug Development

**N-Methylethylenediamine** is a key component in the synthesis of a wide range of molecules, from pharmaceutical intermediates to complex ligands for catalysis.

### Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of **N-Methylethylenediamine** makes it a valuable scaffold in drug discovery. Its mono-protected derivatives, such as N-Boc-**N-methylethylenediamine**, are instrumental in the multi-step synthesis of complex pharmaceutical agents.[8][9] This allows for controlled, stepwise functionalization of the primary and secondary amine groups.

A significant application lies in the development of neurological drugs, particularly as a building block for sigma-1 ( $\sigma_1$ ) receptor agonists, which are potential therapeutics for neurodegenerative diseases.[8] It is also utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals like herbicides, fungicides, and insecticides.[10]

### Ligand Synthesis and Coordination Chemistry

**N-Methylethylenediamine** functions as a bidentate ligand, forming stable chelate complexes with transition metals.[11] This property is exploited in the development of catalysts for various organic transformations, including cross-coupling reactions.[10] For instance, it undergoes

condensation with pyridine-2-carboxaldehyde to form an imine ligand used in the synthesis of copper-azido complexes.

## Key Experimental Protocols

The following sections detail common experimental procedures involving **N-Methylethylenediamine** and its derivatives.

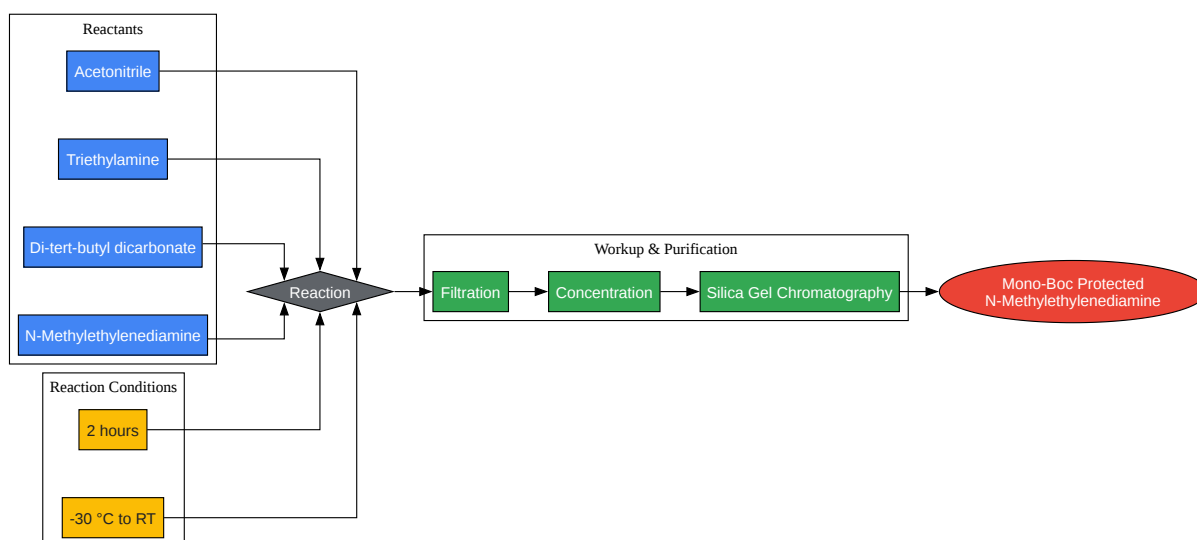
### Mono-Boc Protection of N-Methylethylenediamine

This protocol describes the selective protection of the secondary amine, a common initial step for many synthetic routes.

Methodology:

- Dissolve **N-methylethylenediamine** (3.0 eq) in acetonitrile.
- Cool the solution to -30 °C.
- Add triethylamine (1.2 eq).
- Prepare a separate solution of di-tert-butyl dicarbonate (1.0 eq) in acetonitrile.
- Add the di-tert-butyl dicarbonate solution dropwise to the diamine solution while maintaining the temperature at -30 °C.
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Filter to remove any insoluble material.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography.[\[12\]](#)

To minimize the formation of the di-Boc byproduct, it is crucial to carefully control the stoichiometry and maintain a low reaction temperature.[\[12\]](#)



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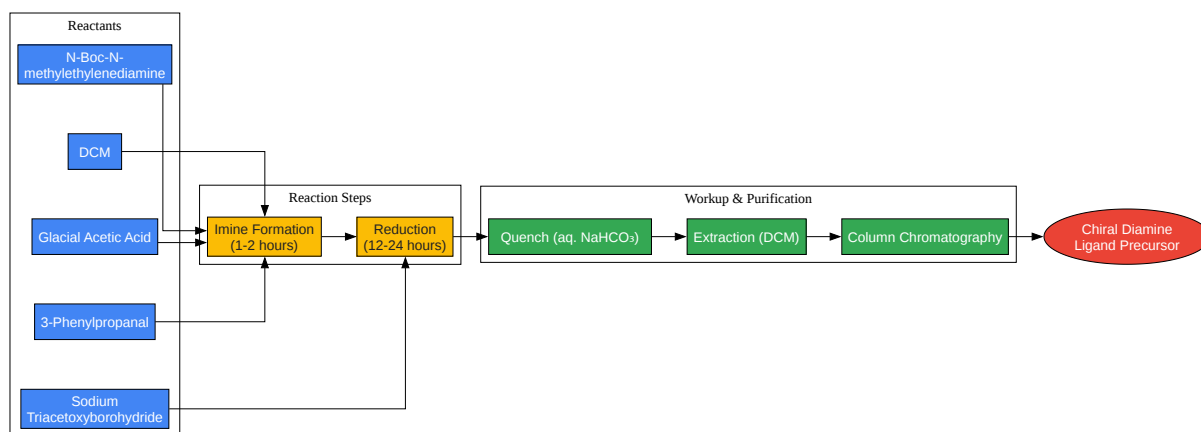
*Workflow for Mono-Boc Protection of **N-Methylethylenediamine**.*

## Reductive Amination for Ligand Synthesis

This protocol outlines the synthesis of a chiral diamine ligand precursor using N-Boc-N-methylethylenediamine.

## Methodology:

- Dissolve N-Boc-**N-methylethylenediamine** (1.0 eq) and 3-phenylpropanal (1.1 eq) in anhydrous dichloromethane (DCM).
- Add a catalytic amount of glacial acetic acid.
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
- Stir the reaction at room temperature for 12-24 hours.
- Quench the reaction with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel column chromatography.[\[8\]](#)[\[9\]](#)



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*Workflow for Reductive Amination.*

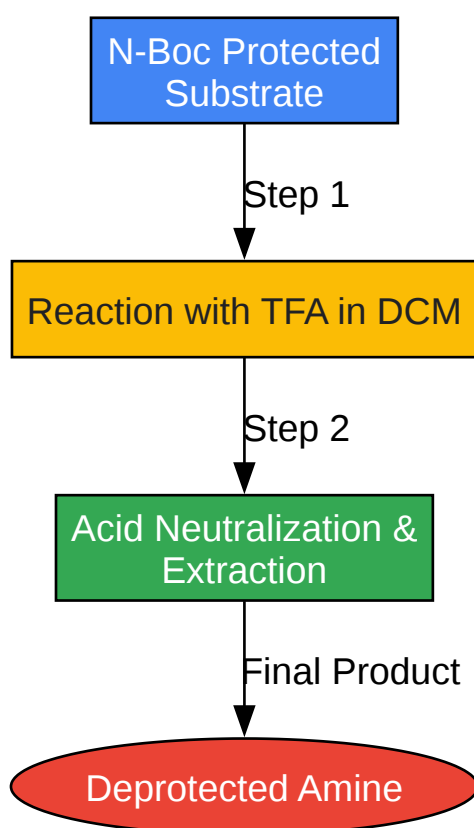
## Boc Deprotection

This procedure is used to remove the Boc protecting group, exposing the secondary amine for further functionalization.

Methodology:

- Dissolve the N-Boc protected substrate in dichloromethane (DCM).

- Add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[9]



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*Logical Flow of Boc Deprotection.*

## Safety and Handling

**N-Methylethylenediamine** is classified as a dangerous good for transport.[1] It is a flammable liquid and can cause severe skin burns and eye damage.[3] It is also an irritant and may cause



toxic pneumonitis upon inhalation.[2][7] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a flammables area.[2][6]

## Conclusion

**N-Methylethylenediamine** is a chemical of significant interest to researchers and professionals in drug development and materials science. Its versatile reactivity, stemming from the presence of both a primary and a secondary amine, allows for its incorporation into a vast array of complex molecules. The experimental protocols provided herein offer a foundation for its practical application in a laboratory setting. As research progresses, the applications of **N-Methylethylenediamine** and its derivatives are expected to expand, further solidifying its role as a cornerstone of modern chemical synthesis.

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